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molecular formula C12H25NaS B1629318 Sodium dodecane-1-thiolate CAS No. 26960-77-0

Sodium dodecane-1-thiolate

Cat. No. B1629318
M. Wt: 224.38 g/mol
InChI Key: XRZRPHKMCVBSLA-UHFFFAOYSA-M
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Patent
US07435854B2

Procedure details

Dodecanethiol (246 g) and sodium methylate in methanol 30% (216 g) are charged to a rotary evaporator. Vacuum is applied and the solvent is abstracted completely using a bath temperature up to 90° C. The remaining sodium dodecanethiolate (272 g) is used without further purification in the subsequent step.
Quantity
246 g
Type
reactant
Reaction Step One
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
216 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([SH:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C[O-].[Na+:16]>CO>[CH2:1]([S-:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].[Na+:16] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
246 g
Type
reactant
Smiles
C(CCCCCCCCCCC)S
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
216 g
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
up to 90° C
CUSTOM
Type
CUSTOM
Details
The remaining sodium dodecanethiolate (272 g) is used without further purification in the subsequent step

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)[S-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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